Chemical structure and physicochemical properties of 4-Benzyl-4-fluoropiperidine trifluoroacetic acid
Chemical structure and physicochemical properties of 4-Benzyl-4-fluoropiperidine trifluoroacetic acid
An In-depth Technical Guide to 4-Benzyl-4-fluoropiperidine Trifluoroacetic Acid
Introduction
The piperidine scaffold is a cornerstone in modern medicinal chemistry, recognized as a "privileged structure" due to its frequent appearance in approved pharmaceuticals and biologically active molecules.[1] Its conformational flexibility and ability to present substituents in well-defined three-dimensional space make it an ideal framework for interacting with a multitude of biological targets. This guide focuses on a specific, highly functionalized derivative: 4-Benzyl-4-fluoropiperidine Trifluoroacetic Acid.
This compound exists as a salt, combining the robust 4-benzyl-4-fluoropiperidine cation with the trifluoroacetate anion. The strategic incorporation of a fluorine atom onto the piperidine ring is a key design element. Fluorine substitution is a well-established strategy in drug discovery to modulate critical properties such as metabolic stability, lipophilicity, and binding affinity by blocking sites of metabolism and altering electronic characteristics.[2] The trifluoroacetate counter-ion is frequently employed in the synthesis and purification of amine-containing compounds, particularly in peptide chemistry and chromatography.[3][4]
This document provides a comprehensive technical overview of 4-Benzyl-4-fluoropiperidine Trifluoroacetic Acid, detailing its chemical structure, physicochemical properties, spectroscopic signature, and potential applications. It is intended to serve as a foundational resource for scientists engaged in the design and synthesis of novel therapeutics leveraging this versatile chemical building block.
Part 1: Chemical Identity and Structure
A precise understanding of a molecule's structure is fundamental to elucidating its function and reactivity. This section details the structural features and identifiers of 4-Benzyl-4-fluoropiperidine Trifluoroacetic Acid.
Molecular Structure
The compound is an ionic salt formed between the protonated 4-Benzyl-4-fluoropiperidine cation and the trifluoroacetate anion. The positive charge resides on the piperidine nitrogen, forming an ammonium salt.
Caption: Ionic structure of 4-Benzyl-4-fluoropiperidine Trifluoroacetic Acid.
Nomenclature and Identifiers
Proper identification is critical for sourcing and regulatory compliance. The key identifiers for the compound and its components are summarized below.
| Identifier | Value | Source |
| Compound Name | 4-Benzyl-4-fluoropiperidine Trifluoroacetic Acid | - |
| Cation | 4-Benzyl-4-fluoropiperidinium | - |
| Anion | Trifluoroacetate | - |
| Molecular Formula | C₁₄H₁₇F₄NO₂ | - |
| Molecular Weight | 323.28 g/mol | - |
| Cation Formula | C₁₂H₁₇FN⁺ | [5] |
| Cation Mass | 194.13 g/mol (Monoisotopic: 193.12668 Da) | [5] |
| Anion Formula | C₂F₃O₂⁻ | [6] |
| Anion Mass | 113.01 g/mol | [6] |
| InChIKey (Cation) | COCCCOQGYHIOAM-UHFFFAOYSA-N | [5] |
Part 2: Physicochemical Properties
The physicochemical profile of a compound dictates its behavior in both chemical and biological systems, influencing everything from reaction kinetics to bioavailability.
Property Summary
| Property | Value | Details / Source |
| Appearance | White to off-white solid (Expected) | Based on typical organic salts. |
| Melting Point (TFA) | -15 °C | [7] |
| Boiling Point (TFA) | 72 °C | [7] |
| Solubility | Expected to be soluble in water, methanol, DMSO. | Based on its ionic salt character. |
| pKa (TFA) | ~0.25 | [3] |
| XlogP (Cation) | 2.5 (Predicted) | [5] |
Discussion of Key Properties
-
Solubility: As an organic salt, the compound is anticipated to have good solubility in polar protic solvents. The trifluoroacetate anion enhances water solubility, while the benzyl and piperidine components of the cation contribute organic character, likely allowing for solubility in a range of polar organic solvents as well.
-
Acidity/Basicity: Trifluoroacetic acid is a strong acid with a pKa around 0.25, meaning it completely protonates the basic nitrogen of the piperidine ring.[3] The resulting piperidinium cation is a stable conjugate acid, ensuring the integrity of the salt under typical physiological and experimental conditions.
-
Lipophilicity: The predicted XlogP of the free base cation is 2.5, indicating a moderate degree of lipophilicity.[5] This is a critical parameter in drug design, as it influences membrane permeability and potential for off-target binding. The benzyl group is the primary contributor to this lipophilicity, while the fluorine atom can subtly modulate this property.
Part 3: Spectroscopic Characterization
Spectroscopic analysis provides definitive structural confirmation and is essential for quality control. The expected spectral characteristics are outlined below.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR: The spectrum would show characteristic signals for the aromatic protons of the benzyl group (typically ~7.2-7.4 ppm), a singlet for the benzylic CH₂ protons, and complex multiplets for the diastereotopic protons of the piperidine ring. The N-H protons of the piperidinium ion would appear as a broad signal.
-
¹⁹F NMR: This is a particularly informative technique for this molecule. Two distinct signals are expected: one for the single fluorine atom attached to the piperidine ring and a second, sharp singlet for the trifluoroacetate anion. The chemical shift for the trifluoroacetate anion is typically found around -76.5 ppm.[3] The chemical shift for the C-F bond will be in a different region and can be sensitive to the molecular environment.[8]
-
-
Mass Spectrometry (MS):
-
Using electrospray ionization in positive mode (ESI+), the primary ion observed would be the cation at m/z corresponding to [C₁₂H₁₆FN + H]⁺ (194.13). Key fragmentation patterns would likely involve the loss of the benzyl group (a fragment at m/z 91) and other cleavages of the piperidine ring. Mass spectra of trifluoroacetylated piperazine derivatives show characteristic fragmentation patterns that can be used for structural elucidation.[9]
-
-
Infrared (IR) Spectroscopy:
-
The IR spectrum would display characteristic peaks including C-H stretching from the aromatic and aliphatic groups, C=C stretching from the benzene ring, and a C-F stretching band. Crucially, strong, broad absorption bands corresponding to the symmetric and asymmetric stretching of the carboxylate group (COO⁻) from the trifluoroacetate anion would be prominent.
-
Part 4: Synthesis and Reactivity
While this specific salt is often available from commercial vendors, understanding its synthesis provides insight into its purity, stability, and potential side reactions.
Proposed Synthetic Workflow
A logical and efficient synthesis can be proposed starting from the commercially available N-benzyl-4-piperidone.[10][11] The workflow involves the key steps of fluorination and subsequent salt formation.
Caption: Proposed synthetic workflow for the target compound.
Protocol: Synthesis of 4-Benzyl-4-fluoropiperidine Free Base
This protocol is a representative procedure based on established methodologies for the α-fluorination of ketones.
-
Reaction Setup: To a stirred solution of N-benzyl-4-piperidone (1.0 eq) in an appropriate aprotic solvent (e.g., acetonitrile or THF) under an inert atmosphere (N₂ or Ar), add the electrophilic fluorinating agent (e.g., Selectfluor®, 1.1 eq).
-
Reaction Execution: The reaction mixture is typically stirred at room temperature or gently heated to facilitate the reaction. Progress should be monitored by a suitable technique such as TLC or LC-MS.
-
Workup and Quenching: Upon completion, the reaction is quenched by the addition of an aqueous solution (e.g., saturated sodium bicarbonate).
-
Extraction: The aqueous layer is extracted multiple times with an organic solvent like ethyl acetate or dichloromethane.
-
Purification: The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The resulting crude product is then purified using column chromatography on silica gel to yield the pure 4-benzyl-4-fluoropiperidine free base.
Protocol: Salt Formation
-
Dissolution: Dissolve the purified 4-benzyl-4-fluoropiperidine free base in a minimal amount of a suitable non-polar or moderately polar solvent (e.g., diethyl ether or ethyl acetate).
-
Acidification: To this solution, add a stoichiometric amount (1.0 eq) of trifluoroacetic acid, either neat or as a solution in the same solvent, dropwise with stirring.
-
Precipitation and Isolation: The trifluoroacetic acid salt will typically precipitate out of the solution. The solid can be collected by vacuum filtration.
-
Drying: The isolated salt is washed with a small amount of cold solvent and dried under vacuum to yield the final product.
Part 5: Applications and Relevance in Drug Discovery
The true value of 4-Benzyl-4-fluoropiperidine trifluoroacetic acid lies in its potential as a versatile building block for the synthesis of novel drug candidates.
-
Scaffold for CNS-Active Agents: The 4-benzylpiperidine core is a well-established pharmacophore. Analogues have been shown to act as monoamine releasing agents with selectivity for dopamine and norepinephrine.[12] Furthermore, derivatives have been investigated for use in treating psychosis due to their activity as NMDA antagonists.[12]
-
Impact of Fluorine on Pharmacokinetics: The introduction of a fluorine atom at the 4-position is a strategic decision. This position is often susceptible to metabolic oxidation (hydroxylation) in related molecules. The C-F bond is exceptionally strong and blocks this metabolic pathway, which can significantly increase the compound's half-life and oral bioavailability.[2] The geminal difluoro substitution in related piperidines has been shown to be advantageous for influencing lipophilicity and metabolic stability.[2]
-
Modulation of Biological Activity: The fluorine atom's high electronegativity can alter the pKa of the piperidine nitrogen and influence binding interactions with target proteins through hydrogen bonding or dipole interactions. This allows for fine-tuning of a lead compound's potency and selectivity. For example, related 4,4-difluoropiperidine scaffolds have been developed as highly potent and selective antagonists for the Dopamine D4 receptor.[13] Related structures have also been explored as tyrosinase inhibitors for applications in skin pigmentation disorders.[14]
Part 6: Safety and Handling
Safe handling of all laboratory chemicals is paramount. The primary hazard associated with this compound is derived from the trifluoroacetate component.
-
Hazard Identification: Trifluoroacetic acid (TFA) is a strong acid that is corrosive and can cause severe skin burns and eye damage.[7][15] It is also harmful if inhaled.[15][16]
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including chemical-resistant gloves (e.g., nitrile), safety goggles or a face shield, and a lab coat when handling this compound.
-
Handling: All manipulations should be performed in a well-ventilated chemical fume hood to avoid inhalation of any dust or vapors.[7] Avoid contact with skin and eyes.
-
Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials such as strong bases, metals, and oxidizing agents.[7] The compound may be hygroscopic.
-
Disposal: Dispose of waste material in accordance with local, state, and federal regulations. Due to its acidity, waste may require neutralization before disposal.
Conclusion
4-Benzyl-4-fluoropiperidine trifluoroacetic acid is a highly functionalized chemical entity that combines the privileged piperidine scaffold with strategic fluorine substitution. Its well-defined structure, predictable physicochemical properties, and clear spectroscopic signature make it an excellent tool for chemical synthesis. Its primary value lies in its role as a building block for creating novel and diverse libraries of compounds, particularly for targets within the central nervous system. The deliberate inclusion of fluorine offers a proven method to enhance pharmacokinetic properties, making this scaffold a compelling starting point for the development of next-generation therapeutics. This guide provides the foundational knowledge for researchers to confidently incorporate this valuable intermediate into their drug discovery programs.
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